molecular formula C13H17NO B5545972 N-cyclopropyl-4-phenylbutanamide

N-cyclopropyl-4-phenylbutanamide

Cat. No.: B5545972
M. Wt: 203.28 g/mol
InChI Key: UYLSXOLKMHVETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-phenylbutanamide is an organic compound with the molecular formula C13H17NO It features a cyclopropyl group attached to a phenylbutanamide backbone, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-phenylbutanamide typically involves the reaction of cyclopropylamine with 4-phenylbutanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-cyclopropyl-4-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the phenylbutanamide backbone provides structural stability and facilitates interactions with biological molecules .

Comparison with Similar Compounds

    N-cyclopropyl-4-phenylbutanamide: Unique due to the presence of both cyclopropyl and phenyl groups.

    N-cyclopropyl-4-phenylbutanamine: Similar structure but with an amine group instead of an amide.

    4-phenylbutanamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

Uniqueness: this compound stands out due to its combination of a cyclopropyl group and a phenylbutanamide backbone, which imparts unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-cyclopropyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(14-12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLSXOLKMHVETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.